molecular formula C17H12N2O3S2 B2510670 (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 681250-15-7

(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2510670
CAS No.: 681250-15-7
M. Wt: 356.41
InChI Key: QNWZBRWTCYYKOM-GQCTYLIASA-N
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Description

(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound composed of a benzodioxole moiety linked to a thiophene-acrylamide chain via a thiazole ring. This structure incorporates several privileged pharmacophores known for their relevance in medicinal chemistry and chemical biology. Researchers are invited to investigate its potential applications, which may include serving as a key intermediate in organic synthesis or as a scaffold for the development of novel molecular probes. The core structure of this compound shares features with molecules that have demonstrated significant research value in other contexts. The benzo[1,3]dioxole (or methylenedioxyphenyl) group is a common structural element in compounds studied for their biological activity. For instance, this moiety is a key feature in VX-809 (Lumacaftor), a corrector molecule used in research to investigate the rescue of the F508del defect in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . Furthermore, acrylamide derivatives incorporating the benzo[1,3]dioxole group have been reported in scientific literature as potent openers of KCNQ2 potassium channels, which are important targets in the study of neuronal excitability . The combination of these features with a thiazole heterocycle, as seen in this compound, is a strategy employed in drug discovery to optimize properties like potency and selectivity, as demonstrated in the design of hybrid CFTR correctors . The specific mechanism of action for this compound is not predefined and is a subject for empirical investigation. Its potential research applications are broad and could span from being a building block in materials science to a candidate in biochemical screening assays. Researchers are encouraged to characterize its properties and activity in their specific experimental systems. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(E)-N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S2/c20-16(6-4-12-2-1-7-23-12)19-17-18-13(9-24-17)11-3-5-14-15(8-11)22-10-21-14/h1-9H,10H2,(H,18,19,20)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWZBRWTCYYKOM-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiophenol with α-haloketones under basic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the thiazole derivative with a benzo[d][1,3]dioxole-containing compound, often through a Suzuki or Heck coupling reaction.

    Formation of the Acrylamide Moiety: The final step involves the reaction of the intermediate with thiophene-2-carboxaldehyde and subsequent condensation with an amine to form the acrylamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Properties

Research has shown that compounds similar to (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide exhibit significant antimicrobial activities against various bacterial strains. A study on thiazole derivatives indicated that modifications in their structure could enhance their effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. For instance, derivatives of thiazole compounds have demonstrated promising results against breast cancer cell lines (MCF7), showing significant cytotoxic effects . Molecular docking studies suggest that these compounds interact effectively with cancer-related receptors, potentially inhibiting tumor growth.

Case Study:
A study evaluated the anticancer activity of synthesized thiazole derivatives against human lung cancer (A549) cells, revealing that certain modifications led to increased cytotoxicity compared to standard treatments like cisplatin .

Neurological Applications

There is emerging interest in the potential use of this compound for neurological disorders. Research indicates that thiazole derivatives can act as acetylcholinesterase inhibitors, suggesting applications in treating neurodegenerative diseases such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Compound A : (2E)-3-(1,3-Benzodioxol-5-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide

  • Key Differences: Substituent on thiazole: 6-methylbenzothiazole vs. 4-(benzo[d][1,3]dioxol-5-yl)thiazole in the target compound.

Compound B : N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide

  • Key Differences :
    • Substituents: 4-chlorobenzyl on thiazole and 3,4-dichlorophenyl on acrylamide vs. benzo[d][1,3]dioxol and thiophene in the target compound.
    • Impact: Chlorine atoms in Compound B increase lipophilicity but may reduce metabolic stability compared to the more polarizable thiophene and benzo[d][1,3]dioxol groups in the target compound.

Thiophene-Containing Analogues

Compound C : (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide

  • Key Differences: Backbone: Hydroxypropyl linker vs. direct thiazole linkage in the target compound.

Compound D : (E)-N-(4-Methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide

  • Key Differences :
    • Substituents: 4-methoxybenzothiazole and tetrahydrofuran-methyl vs. benzo[d][1,3]dioxol-thiazole in the target compound.
    • Impact: The methoxy group in Compound D offers moderate electron-donating effects, while the tetrahydrofuran moiety increases solubility but reduces aromatic interactions.

Functional Group Variations

Compound E : (E)-2-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((5-chloro-2-methylphenyl)amino)acrylonitrile

  • Key Differences :
    • Functional group: Acrylonitrile vs. acrylamide in the target compound.
    • Impact: The nitrile group in Compound E may enhance electrophilicity but lacks the hydrogen-bonding capability of the acrylamide’s carbonyl group in the target compound.

Biological Activity

(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the thiazole and thiophene rings followed by the acylation process. The compound can be synthesized from commercially available precursors through a series of reactions involving nucleophilic substitutions and coupling reactions.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, related thiazole derivatives have shown potent antiproliferative effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Reference
DoxorubicinHepG27.46
Compound 1HCT1161.54
Compound 1MCF74.52

These findings suggest that this compound may exert similar effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

The anticancer mechanisms of thiazole derivatives often involve:

  • Inhibition of EGFR : Compounds have been noted to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
  • Apoptosis Induction : Studies have shown that these compounds can activate apoptotic pathways by modulating proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest in the G0/G1 phase, leading to reduced cell proliferation.

Neuropharmacological Activity

Beyond anticancer properties, thiazole derivatives have been investigated for their potential as acetylcholinesterase inhibitors, which is relevant for treating Alzheimer's disease. Compounds similar to this compound have demonstrated promising inhibitory activity against acetylcholinesterase:

CompoundIC50 (µM)Reference
Compound 3i2.7

This activity suggests potential therapeutic applications in neurodegenerative diseases where cholinergic signaling is compromised.

Case Studies

Several studies have explored the biological activities of thiazole derivatives:

  • Antitumor Activity : A study found that a series of thiazole-based compounds exhibited significant cytotoxicity against various cancer cell lines while demonstrating low toxicity towards normal cells . This selectivity is crucial for developing effective cancer therapies.
  • Acetylcholinesterase Inhibition : Research highlighted that certain thiazole derivatives showed strong inhibition against acetylcholinesterase, indicating their potential use in treating Alzheimer's disease . The binding interactions were elucidated through molecular docking studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the thiazole ring followed by acrylamide coupling. Key steps include:

  • Thiazole core formation : Cyclization of substituted thioamides with α-haloketones under basic conditions (e.g., KOH/ethanol) at 60–80°C .
  • Acrylamide coupling : Reaction of the thiazole amine with (E)-3-(thiophen-2-yl)acryloyl chloride in anhydrous DMF at 0–5°C to preserve stereochemistry .
  • Critical parameters : Temperature control (<10°C during acylation), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 amine:acyl chloride) to minimize by-products .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., thiazole C-2 substitution) and acrylamide (E)-stereochemistry (J = 12–15 Hz for trans vinyl protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 397.0821) .
  • HPLC-PDA : Purity >95% achieved using a C18 column (MeCN/H2O gradient, 0.1% TFA) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies indicate:

  • Thermal stability : Degrades >10% after 72 hours at 40°C (DSC/TGA data) .
  • Photostability : Protect from UV light; amber vials reduce decomposition by 50% compared to clear glass .
  • Solution stability : Store in DMSO at –20°C; avoid aqueous buffers (pH >7) to prevent hydrolysis .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures of target kinases (e.g., EGFR PDB:1M17). The thiophene and dioxole moieties show π-π stacking with Phe-723, while the acrylamide’s carbonyl forms H-bonds with Thr-766 .
  • MD simulations : AMBER force fields predict stable binding over 100 ns; RMSD <2 Å indicates minimal conformational drift .
  • QSAR modeling : Hammett σ values for substituents correlate with IC50 (R² = 0.89) in kinase inhibition assays .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?

  • Methodological Answer :

  • Standardize assays : Use ATP-concentration-controlled kinase assays (e.g., 10 µM ATP) to minimize variability .
  • Control batch purity : HPLC-validated batches (≥95% purity) reduce off-target effects .
  • Validate cell models : Compare isogenic cell lines (e.g., EGFR wild-type vs. mutant) to confirm target specificity .

Q. What structure-activity relationship (SAR) insights guide the optimization of this acrylamide derivative?

  • Methodological Answer :

  • Thiazole modifications : Electron-withdrawing groups (e.g., –NO2) at C-4 enhance kinase binding (ΔΔG = –2.3 kcal/mol) but reduce solubility .
  • Acrylamide stereochemistry : (E)-isomers show 10-fold higher potency than (Z)-isomers due to improved target fit .
  • Thiophene substitution : 2-Thienyl vs. 3-thienyl alters π-stacking; 2-substitution improves selectivity for EGFR over HER2 (SI = 8.2) .

Key Recommendations for Researchers

  • Synthesis : Prioritize low-temperature acylation to preserve stereochemical integrity .
  • Characterization : Combine NMR (structural) and HRMS (mass) for unambiguous confirmation .
  • Biological Testing : Use ATP-controlled kinase assays and validate findings in isogenic cell models .

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